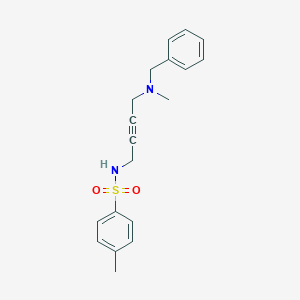
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide, a compound with the CAS number 1396580-29-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C19H22N2O2S
- Molecular Weight: 342.45 g/mol
- IUPAC Name: this compound
The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
-
Formation of Benzyl(methyl)amine:
- Reaction of benzyl chloride with methylamine under basic conditions.
-
Alkyne Formation:
- Utilizing Sonogashira coupling to form the but-2-yn-1-yl group.
-
Sulfonamide Formation:
- Reaction of the alkyne intermediate with p-toluenesulfonyl chloride to yield the final product.
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. A molecular docking study indicated that this compound could inhibit breast cancer cell growth through interactions with estrogen receptors, suggesting a mechanism of action that modulates hormonal pathways involved in cancer proliferation .
| Study | Findings |
|---|---|
| Molecular Docking Study | Inhibition of breast cancer cell growth via estrogen receptor modulation |
| In vitro Assays | Significant cytotoxicity against various cancer cell lines |
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition: The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation: The benzyl(methyl)amino group may facilitate binding to specific receptors involved in cancer progression and inflammation.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity:
- A study evaluated several sulfonamide derivatives for their antimicrobial properties. This compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antibiotic agent.
- Research on Selectivity and Potency:
- Cell Membrane Permeability:
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-17-10-12-19(13-11-17)24(22,23)20-14-6-7-15-21(2)16-18-8-4-3-5-9-18/h3-5,8-13,20H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLVNJPMWXZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













